molecular formula C19H20N4O3S B2928135 (E)-N-(2-(4-methyl-5-oxo-3-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-2-phenylethenesulfonamide CAS No. 1203440-07-6

(E)-N-(2-(4-methyl-5-oxo-3-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-2-phenylethenesulfonamide

Cat. No.: B2928135
CAS No.: 1203440-07-6
M. Wt: 384.45
InChI Key: VUZFBTGDLBLPGH-NTCAYCPXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-N-(2-(4-methyl-5-oxo-3-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-2-phenylethenesulfonamide is a useful research compound. Its molecular formula is C19H20N4O3S and its molecular weight is 384.45. The purity is usually 95%.
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Mechanism of Action

Target of Action

The compound, also known as Ohtuvayre or ensifentrine, primarily targets the enzymes phosphodiesterase 3 and phosphodiesterase 4 (PDE3 and PDE4) . These enzymes play a crucial role in the regulation of intracellular levels of cyclic nucleotides, which are important secondary messengers in cells.

Mode of Action

Ohtuvayre acts as a selective dual inhibitor of PDE3 and PDE4 . By inhibiting these enzymes, it increases the intracellular levels of cyclic nucleotides, leading to bronchodilation and non-steroidal anti-inflammatory effects . This dual action makes it a unique therapeutic agent for conditions like chronic obstructive pulmonary disease (COPD).

Biochemical Pathways

The inhibition of PDE3 and PDE4 enzymes disrupts the normal biochemical pathways of cyclic nucleotide degradation. This leads to an increase in the levels of cyclic nucleotides, which in turn activate protein kinase A (PKA). Activated PKA then phosphorylates multiple targets, leading to bronchodilation and anti-inflammatory effects .

Pharmacokinetics

As an inhaled treatment, it is delivered directly to the lungs, which may enhance its bioavailability and therapeutic effects while minimizing systemic side effects .

Result of Action

The result of Ohtuvayre’s action is the alleviation of symptoms associated with COPD. By causing bronchodilation, it improves airflow and reduces breathlessness. Its anti-inflammatory effects help to reduce inflammation in the airways, further improving respiratory function .

Properties

IUPAC Name

(E)-N-[2-(4-methyl-5-oxo-3-phenyl-1,2,4-triazol-1-yl)ethyl]-2-phenylethenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O3S/c1-22-18(17-10-6-3-7-11-17)21-23(19(22)24)14-13-20-27(25,26)15-12-16-8-4-2-5-9-16/h2-12,15,20H,13-14H2,1H3/b15-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUZFBTGDLBLPGH-NTCAYCPXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN(C1=O)CCNS(=O)(=O)C=CC2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C(=NN(C1=O)CCNS(=O)(=O)/C=C/C2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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